3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid: Structural Profiling, Synthesis, and Medicinal Applications
3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid: Structural Profiling, Synthesis, and Medicinal Applications
A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary & Strategic Relevance
In the landscape of modern medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently deployed as a bioisostere for amides, esters, and pyrazoles[1]. Specifically, 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 93002-09-6) serves as a highly versatile, sterically tuned building block[2].
Historically, 3-aryl-5-methylisoxazole-4-carboxylic acids have been the critical side-chain precursors for synthesizing β -lactamase-resistant penicillins (e.g., oxacillin, dicloxacillin)[3]. Today, this specific 3-methoxyphenyl derivative is heavily utilized in the development of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and anti-inflammatory agents[4]. The strategic placement of the 3-methoxy group provides a crucial hydrogen-bond acceptor and modulates the electron density of the aryl ring, while the 5-methyl group restricts the conformational rotation of the 4-carboxylic acid, locking it into an orthogonal geometry ideal for deep-pocket receptor binding.
Physicochemical & Structural Profiling
Understanding the physicochemical parameters of this building block is essential for predicting the pharmacokinetic (PK) behavior of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical & Pharmacokinetic Predictors
| Property | Value | Causality / Impact on Drug Design |
| Molecular Weight | 233.22 g/mol [5] | Highly optimal for fragment-based drug discovery (FBDD) or as a modular side-chain appendage. |
| LogP (predicted) | ~1.9[6] | Provides an excellent lipophilicity balance, ensuring membrane permeability without excessive hydrophobic trapping. |
| Topological Polar Surface Area (TPSA) | 72.6 Ų[5] | Falls well within the Lipinski limits for oral bioavailability. When the acid is converted to an amide, TPSA adjusts favorably for potential Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 / 5[5] | The single donor (COOH) is typically consumed during amide coupling. The 5 acceptors (including the isoxazole N/O and methoxy O) enhance target residence time via robust interaction networks. |
Structural Conformation Logic
The 4-position of the isoxazole ring is sterically flanked by the 3-(3-methoxyphenyl) and 5-methyl groups. This dual-flanking creates a severe steric clash that forces the 4-carboxylic acid (or resulting amide) out of the isoxazole plane. This orthogonal twist is not a liability; it is a design feature . It forces the resulting drug molecule into a rigid, 3D conformation that minimizes entropic penalty upon binding to deep, narrow receptor clefts.
Steric hindrance and receptor binding logic of the substituted isoxazole.
De Novo Synthesis Protocol (Self-Validating System)
The most robust and regioselective method for synthesizing 3,5-disubstituted isoxazole-4-carboxylic acids is the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a β -keto ester (dipolarophile)[7],[8].
Table 2: Comparative Yields of Synthesis Routes
| Methodology | Reagents | Avg. Yield | Causality for Yield |
| 1,3-Dipolar Cycloaddition | NCS, Et₃N, Ethyl Acetoacetate | 75-85% | Complete regiocontrol. Slow base addition prevents nitrile oxide dimerization[9]. |
| Hydroxylamine Condensation | NH₂OH·HCl, 1,3-Diketone | 40-50% | Poor regioselectivity; yields a difficult-to-separate mixture of 3,5-isomers[10]. |
Step-by-Step Methodology: 1,3-Dipolar Cycloaddition
This protocol is designed as a self-validating system; visual cues at each step confirm reaction progress.
Step 1: Generation of the Hydroximoyl Chloride
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Dissolve 3-methoxybenzaldehyde oxime (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Add N-Chlorosuccinimide (NCS, 1.05 eq) in small portions at 0 °C.
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Causality & Validation: NCS provides a mild, controlled source of electrophilic chlorine. The reaction mixture will turn slightly yellow. To validate completion, test a small aliquot with KI/starch paper; the absence of a dark blue color indicates complete consumption of NCS.
Step 2: Cycloaddition via in situ Nitrile Oxide
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To the above solution, add ethyl acetoacetate (1.1 eq).
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Dilute Triethylamine (Et₃N, 1.2 eq) in DMF and add it dropwise over 2 hours via a syringe pump at room temperature.
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Causality & Validation: Et₃N neutralizes HCl, generating the transient nitrile oxide[11]. Slow addition is critical to maintain a low steady-state concentration of the nitrile oxide. If added too quickly, the nitrile oxide will dimerize into an inactive furoxan byproduct, crashing the yield[7]. The formation of a white precipitate (Et₃N·HCl) visually validates the generation of the dipole.
Step 3: Saponification and Acidification
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Isolate the resulting ethyl ester via aqueous workup and dissolve it in a 3:1 mixture of Ethanol/Water.
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Add NaOH (3.0 eq) and stir at 60 °C for 4 hours.
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Causality & Validation: Base hydrolysis is strictly preferred over acidic hydrolysis. While the isoxazole ring is generally stable, prolonged heating in strong acid can trigger ring cleavage[4].
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Cool the mixture and acidify with 2M HCl to pH 2. The target compound, 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid , will precipitate as a white/off-white solid. Filter and dry under vacuum.
Synthetic workflow of 1,3-dipolar cycloaddition for isoxazole core assembly.
Application Workflow: Amide Coupling for Library Generation
When incorporating 3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid into a drug library (e.g., coupling to a GPCR-targeting pharmacophore or a penicillin nucleus), standard coupling reagents (like EDC/HOBt) often fail or produce dismal yields.
Step-by-Step Methodology: Sterically Hindered Amide Coupling
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Activation: Dissolve the isoxazole acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.
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Causality: The 4-carboxylic acid is severely hindered by the adjacent 3-aryl and 5-methyl groups. HATU is mandated because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the HOAt ring provides an anchoring hydrogen bond to the incoming amine, accelerating nucleophilic attack and overcoming the steric barrier.
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-
Coupling: Add the target primary or secondary amine (1.1 eq) and stir for 12 hours.
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Validation: Monitor via LC-MS. The active HOAt ester intermediate will be clearly visible before the addition of the amine. Complete disappearance of the ester mass peak validates successful coupling.
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Isolation: Quench with saturated NaHCO₃, extract with Ethyl Acetate, and purify via flash chromatography.
Conclusion
3-(3-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is far more than a simple building block; it is a conformationally engineered scaffold. By understanding the causality behind its orthogonal 3D geometry and the kinetic requirements of its 1,3-dipolar cycloaddition synthesis, medicinal chemists can effectively leverage this compound to design highly selective, deep-pocket binding therapeutics.
References
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances (2021). Available at:[Link]
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Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands. Inorganic Chemistry, ACS (2014). Available at:[Link]
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Recent Applications of the Isoxazole Ring in Medicinal Chemistry. Targets in Heterocyclic Systems / ResearchGate (2000). Available at:[Link]
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Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis (2019). Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. 5-(Chloromethyl)isoxazole|High-Purity Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. PubChemLite - 93002-09-6 (C12H11NO4) [pubchemlite.lcsb.uni.lu]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
